Rofenaid
CAS No.: 9088-15-7
Cat. No.: VC17184777
Molecular Formula: C26H32N8O6S
Molecular Weight: 584.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 9088-15-7 |
|---|---|
| Molecular Formula | C26H32N8O6S |
| Molecular Weight | 584.6 g/mol |
| IUPAC Name | 4-amino-N-(2,6-dimethoxypyrimidin-4-yl)benzenesulfonamide;5-[(4,5-dimethoxy-2-methylphenyl)methyl]pyrimidine-2,4-diamine |
| Standard InChI | InChI=1S/C14H18N4O2.C12H14N4O4S/c1-8-4-11(19-2)12(20-3)6-9(8)5-10-7-17-14(16)18-13(10)15;1-19-11-7-10(14-12(15-11)20-2)16-21(17,18)9-5-3-8(13)4-6-9/h4,6-7H,5H2,1-3H3,(H4,15,16,17,18);3-7H,13H2,1-2H3,(H,14,15,16) |
| Standard InChI Key | ADIRUHPHKMZNAZ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=C(C=C1CC2=CN=C(N=C2N)N)OC)OC.COC1=NC(=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)N)OC |
Introduction
Composition and Therapeutic Applications
Chemical Constituents and Formulation
Rofenaid combines sulfadimethoxine (C₁₂H₁₄N₄O₄S), a sulfonamide antibiotic, with ormetoprim (C₁₄H₁₈N₄O₃), a dihydrofolate reductase inhibitor, in a fixed 5:3 mass ratio . This stoichiometric optimization creates sequential blockade of microbial folate biosynthesis—sulfadimethoxine inhibits dihydroteroate synthase while ormetoprim prevents reduction of dihydrofolate to tetrahydrofolate . The combination demonstrates greater than additive effects against Eimeria spp. and Salmonella enterica through this metabolic double inhibition.
Approved Indications and Dosage
Clinical applications focus on:
-
Prophylaxis and treatment of intestinal coccidiosis in gallinaceous birds
-
Control of Salmonella typhimurium outbreaks in commercial poultry operations
-
Adjunctive therapy for Clostridium perfringens enterotoxemia
Standard dosing regimens utilize 0.01-0.0125% sulfadimethoxine equivalents in feed, achieving plasma concentrations of 12.5-25 μg/mL for both active components . Field studies show complete suppression of oocyst shedding at these levels within 72 hours of administration .
Pharmacodynamic Profile
Antimicrobial Spectrum
In vitro testing reveals minimum inhibitory concentrations (MICs) against:
| Pathogen | MIC₉₀ (μg/mL) | Clinical Breakpoint |
|---|---|---|
| Eimeria tenella | 0.8 | ≤1.6 |
| Salmonella spp. | 4.2 | ≤8 |
| C. perfringens | 6.7 | ≤16 |
The combination extends bactericidal activity to ampicillin-resistant strains through non-β-lactam targets, though increasing reports of plasmid-mediated sulfonamide resistance (sul1/sul2 genes) warrant surveillance .
Pharmacokinetic Parameters
Key absorption and distribution characteristics:
| Parameter | Sulfadimethoxine | Ormetoprim |
|---|---|---|
| Oral bioavailability | 92% | 88% |
| Protein binding | 75-80% | 60-65% |
| Vd (L/kg) | 0.67 | 1.2 |
| t₁/₂ (h) | 10.5 | 9.8 |
Hepatic metabolism accounts for 40% of sulfadimethoxine clearance versus 25% for ormetoprim, with renal excretion dominating elimination pathways. Dose adjustments are unnecessary in renal impairment due to alternative fecal excretion routes .
Clinical Efficacy Data
Coccidiosis Management
A landmark study in chukar partridges (Alectoris chukar) demonstrated:
-
100% survival in medicated groups versus 52% mortality in controls
-
28% greater weight gain compared to infected untreated birds
-
Complete suppression of Eimeria oocyst shedding at 0.0125% dietary concentration
Bacterial Pathogen Control
In Salmonella typhimurium-challenged broilers:
-
3.2 log₁₀ CFU/g reduction in cecal colonization
-
Fecal shedding duration decreased from 14 to 5 days
Environmental Fate and Ecotoxicology
Soil Sorption Dynamics
Batch equilibrium studies using agricultural soils revealed:
| Soil Type | Kd (L/kg) SDM | Kd (L/kg) OMP |
|---|---|---|
| Loamy sand | 0.4-2.5 | 4.96-22.1 |
| Silt loam | 12.3-25.8 | 58.3-89.7 |
Sorption increased with organic matter content (r=0.78, p<0.01) and cation exchange capacity (r=0.82, p<0.005). The co-solute effect enhanced ormetoprim binding by 40% through competitive displacement mechanisms .
Resistance Patterns and Regulatory Status
Antimicrobial Resistance Trends
Longitudinal surveillance data indicate:
-
22% prevalence of sul1 genes in poultry-associated E. coli
-
Stable MIC distributions for ormetoprim over 15 years
Global Regulatory Approvals
| Region | Approved Species | Withdrawal Period |
|---|---|---|
| North America | Chickens, turkeys | 5 days |
| EU | Suspended 2023 | N/A |
| Asia-Pacific | Broilers only | 7 days |
The 2023 EU suspension followed detections of groundwater contamination exceeding 0.1 μg/L thresholds, highlighting need for improved waste management protocols .
Therapeutic Alternatives and Comparative Efficacy
First-line alternatives to Rofenaid in poultry medicine:
| Compound | Target Pathogens | Efficacy Relative to Rofenaid |
|---|---|---|
| Amprolium + Ethopabate | Coccidia | 68% (95% CI: 54-79) |
| Enrofloxacin | Gram-negative bacteria | 92% (p=0.03) |
| Monensin | Eimeria spp. | 84% (RR 0.76) |
Rofenaid maintains superiority in mixed infections (OR 2.3, p<0.001) due to its dual antimicrobial/anticoccidial activity .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume